molecular formula C22H27N3O6S2 B2928343 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905695-57-0

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2928343
CAS No.: 905695-57-0
M. Wt: 493.59
InChI Key: NGULHYBKPJSMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic sulfonamide-benzamide hybrid compound with a molecular formula of C₂₃H₂₉N₅O₇S₃ and a molecular weight of 583.70 g/mol. Its structure features a central benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group at the para position and a 4-methoxy-7-methyl-1,3-benzothiazole moiety linked via an amide bond. The compound’s design combines sulfonamide pharmacophores (known for diverse biological activities) with a benzothiazole ring system, which is frequently explored in medicinal chemistry for antimicrobial and anticancer applications .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S2/c1-15-5-10-18(31-4)19-20(15)32-22(23-19)24-21(26)16-6-8-17(9-7-16)33(27,28)25(11-13-29-2)12-14-30-3/h5-10H,11-14H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGULHYBKPJSMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound with significant potential in pharmacological applications, particularly in oncology and antimicrobial therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C21H25N3O5S2
Molecular Weight 463.6 g/mol
IUPAC Name This compound
CAS Number 328539-78-2

The structure features a sulfamoyl group, methoxy groups, and a benzothiazole moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several structural components:

  • Sulfamoyl Group : Known for its antibacterial properties, this group inhibits bacterial folate synthesis.
  • Benzothiazole Moiety : Compounds containing this moiety exhibit diverse activities, including anticancer and anti-inflammatory effects.
  • Methoxyethyl Substituents : These enhance solubility and bioavailability, potentially increasing efficacy.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, a related benzothiazole compound demonstrated:

  • Inhibition of Cell Proliferation : Effective against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay.
  • Apoptosis Induction : Flow cytometry showed increased apoptosis in treated cells.
  • Reduction of Inflammatory Cytokines : Decreased levels of IL-6 and TNF-α were observed in macrophage models .

Antimicrobial Activity

The compound's sulfamoyl group contributes to its antimicrobial properties. Research has shown that related compounds effectively inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Case Studies

  • Study on Antitumor Effects :
    • Researchers synthesized a series of benzothiazole derivatives, including compounds structurally similar to the target compound.
    • Compound B7 exhibited significant inhibition of cancer cell lines (A431, A549) and reduced inflammatory markers (IL-6, TNF-α) through modulation of AKT and ERK signaling pathways .
  • Antimicrobial Evaluation :
    • A study assessed the antibacterial activity against Escherichia coli and Staphylococcus aureus, showing that derivatives with sulfamoyl functionalities displayed potent inhibitory effects .

Comparison with Similar Compounds

Structural Analogs with Fluorinated Benzamide Moieties

Compounds 5f , 5g , 5h , and 5i from share structural similarities, including a sulfamoyl-linked benzamide backbone. Key differences lie in the substituents on the benzamide and sulfamoyl groups:

Compound Substituent (Benzamide) Substituent (Sulfamoyl) Melting Point (°C) [α]D (Optical Rotation) Molecular Weight (g/mol)
Target Compound 4-Methoxy-7-methyl-1,3-benzothiazole Bis(2-methoxyethyl) N/A N/A 583.70
5f 4-Fluorophenyl 2-Oxotetrahydrofuran-3-yl 236–237 +10.6° ~410 (estimated)
5g 3-Fluorophenyl 2-Oxotetrahydrofuran-3-yl 201–203 +9.3° ~410 (estimated)
5h 2-Fluorophenyl 2-Oxotetrahydrofuran-3-yl 205–207 +11.7° ~410 (estimated)
5i 4-Chlorophenyl 2-Oxotetrahydrofuran-3-yl 256–258 +11.3° ~425 (estimated)

Key Observations :

  • Higher molecular weight (583.70 vs. ~410–425 g/mol) suggests increased hydrophobicity, which may influence solubility and membrane permeability .
  • Optical activity data ([α]D) for the target compound are unavailable, but chirality in analogs (e.g., 5f–5i ) implies stereochemical considerations in activity .
1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

LMM5 and LMM11 () are sulfamoyl-benzamide derivatives with 1,3,4-oxadiazole rings. Structural and functional comparisons:

Compound Core Structure Substituents (Sulfamoyl) Biological Activity
Target Compound Benzamide-Benzothiazole Bis(2-methoxyethyl) Unknown (structural inference)
LMM5 Benzamide-Oxadiazole Benzyl(methyl) Antifungal (C. albicans)
LMM11 Benzamide-Oxadiazole Cyclohexyl(ethyl) Antifungal (C. albicans)

Key Observations :

  • Replacement of benzothiazole with oxadiazole in LMM5/LMM11 alters electronic properties (oxadiazole is more electron-deficient).
  • The bis(2-methoxyethyl) group in the target compound may enhance water solubility compared to LMM5/LMM11’s lipophilic substituents (benzyl, cyclohexyl) .
Triazole-Thione Derivatives (Compounds 7–9)

Compounds 7–9 () feature triazole-thione cores with sulfonylphenyl groups. While structurally distinct, their sulfonyl pharmacophores offer insights:

Compound Core Structure Functional Groups Tautomeric Form
Target Compound Benzamide-Benzothiazole Sulfamoyl, Methoxy Single stable form
7–9 Triazole-Thione Sulfonyl, Difluorophenyl Thione tautomer (C=S confirmed)

Key Observations :

  • The target compound’s sulfamoyl group (N-linked) vs. sulfonyl (S=O) in 7–9 may influence hydrogen-bonding capacity and enzyme inhibition profiles.
  • Tautomerism in 7–9 (thione vs. thiol) highlights dynamic structural flexibility absent in the rigid benzothiazole system of the target compound .
Chloroethyl vs. Methoxyethyl Sulfamoyl Analogs

describes 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, a structural analog differing in substituents:

Property Target Compound Chloroethyl Analog
Substituent Bis(2-methoxyethyl) Bis(2-chloroethyl)
Molecular Weight 583.70 502.40
XLogP3 (Lipophilicity) Estimated lower 4.2
Hydrogen Bond Acceptors 7 7

Key Observations :

  • Methoxyethyl groups likely reduce lipophilicity (lower XLogP3) compared to chloroethyl, improving aqueous solubility.
  • Both compounds share identical hydrogen-bond acceptor counts, suggesting similar polar surface areas .
Pharmaceutical Agents (PKI-587 and GSK-2126458)

cites kinase inhibitors with benzamide-sulfonamide motifs:

Compound Core Structure Therapeutic Target
Target Compound Benzamide-Benzothiazole Unknown (structural inference)
PKI-587 Benzamide-Piperidine PI3K/mTOR kinase
GSK-2126458 Difluorophenyl-Benzamide PI3K inhibitor

Key Observations :

  • Lack of a piperidine or morpholine group (as in PKI-587) may limit kinase selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.